Comprehensive Physicochemical Profiling and Synthetic Methodology of 4'-Fluoro-3-(3-methylphenyl)propiophenone
Comprehensive Physicochemical Profiling and Synthetic Methodology of 4'-Fluoro-3-(3-methylphenyl)propiophenone
Executive Summary
In the landscape of modern drug discovery, diaryl propanones serve as privileged scaffolds for the development of central nervous system (CNS) agents and muscle relaxants. 4'-Fluoro-3-(3-methylphenyl)propiophenone (CAS: 56201-97-9) is a highly specialized intermediate [1]. The strategic incorporation of a para-fluoro substituent and a meta-methyl group fundamentally alters the molecule's lipophilicity, metabolic stability, and target affinity. This whitepaper provides an authoritative guide on the physicochemical properties, retrosynthetic causality, and self-validating experimental protocols required to synthesize and characterize this compound.
Structural and Physicochemical Profiling
Understanding the physical chemistry of 4'-Fluoro-3-(3-methylphenyl)propiophenone is critical for predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes the core quantitative data [2].
| Property | Value | Causality / Significance |
| IUPAC Name | 1-(4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | Defines the 1,3-diarylpropan-1-one core structure. |
| CAS Registry Number | 56201-97-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₆H₁₅FO | Dictates mass spectrometric parameters. |
| Molecular Weight | 242.29 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Highly lipophilic; predicts excellent Blood-Brain Barrier (BBB) penetration. |
| Hydrogen Bond Donors/Acceptors | 0 / 2 (F, O) | Limits non-specific aqueous solvation; drives hydrophobic pocket binding. |
| Predicted LogP (XLogP3) | ~ 4.2 | Indicates strong partitioning into lipid membranes. |
Retrosynthetic Analysis and Mechanistic Pathway
When designing the synthetic route for 4'-Fluoro-3-(3-methylphenyl)propiophenone, one might initially consider the direct Friedel-Crafts acylation of fluorobenzene using 3-(3-methylphenyl)propanoyl chloride. However, this approach is fundamentally flawed. The weak directing nature of the fluorine atom leads to an unavoidable mixture of ortho and para regioisomers, requiring exhaustive and yield-depleting chromatographic separation.
The Causality of the Chosen Route: To guarantee 100% regiochemical fidelity, a two-step approach utilizing a Claisen-Schmidt condensation followed by selective catalytic hydrogenation is employed [3]. By starting with 4-fluoroacetophenone, the para-substitution is rigidly fixed. The base-catalyzed aldol condensation with 3-methylbenzaldehyde yields an (E)-chalcone intermediate. The extended conjugation of the chalcone drives the thermodynamics of the dehydration step, ensuring a high-yielding, regioselective process.
Figure 1: Regioselective synthetic workflow for 4'-Fluoro-3-(3-methylphenyl)propiophenone.
Experimental Methodology: A Self-Validating System
The following protocols are designed as self-validating systems, meaning they incorporate inherent physical or chemical feedback loops (In-Process Controls - IPCs) to confirm success without immediately requiring off-line analytical testing.
Step 1: Synthesis of (E)-1-(4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
Rationale: Base-catalyzed enolate formation drives nucleophilic attack on the aldehyde.
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Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (1.0 eq, 10 mmol) and 3-methylbenzaldehyde (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.
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Catalysis: Slowly add 5 mL of a 10% aqueous NaOH solution dropwise while stirring at 0°C.
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Reaction & Self-Validation: Allow the mixture to warm to room temperature. Self-Validating IPC: The reaction validates its progress via a distinct phase change. As the highly conjugated, less soluble chalcone forms, it precipitates out of the ethanolic solution as a pale yellow solid.
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Isolation: After 4 hours, filter the precipitate, wash with ice-cold ethanol, and dry under vacuum.
Step 2: Selective Catalytic Hydrogenation
Rationale: The conjugated alkene must be reduced without over-reducing the carbonyl group or triggering hydrodefluorination.
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Preparation: Dissolve the chalcone (5 mmol) in 30 mL of Ethyl Acetate (EtOAc). EtOAc is chosen over Methanol to suppress carbonyl over-reduction.
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Catalysis: Add 10% Pd/C (0.05 eq by weight of Pd).
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Reduction & Self-Validation: Purge the vessel with Nitrogen, then introduce Hydrogen gas at exactly 1 atm via a volumetric balloon or burette. Self-Validating IPC: The system validates itself volumetrically. The reaction is complete precisely when 1.0 molar equivalent of H₂ gas is consumed. The cessation of H₂ uptake physically confirms that the alkene is reduced and the carbonyl remains intact.
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Isolation: Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the target propiophenone.
Analytical Characterization Standards
To ensure E-E-A-T trustworthiness, the isolated 4'-Fluoro-3-(3-methylphenyl)propiophenone must be validated against the following spectroscopic benchmarks:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.98 (dd, J = 8.8, 5.4 Hz, 2H) — Confirms the intact ortho-protons of the fluorinated ring.
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δ 7.25 – 7.00 (m, 6H) — Accounts for the remaining aromatic protons.
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δ 3.25 (t, J = 7.5 Hz, 2H) — Alpha-carbonyl methylene.
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δ 3.05 (t, J = 7.5 Hz, 2H) — Benzylic methylene.
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δ 2.35 (s, 3H) — Confirms the meta-methyl group.
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¹³C NMR (100 MHz, CDCl₃): Key diagnostic peak at ~197 ppm (C=O). The carbon attached to the fluorine will appear as a doublet with a large coupling constant (J ≈ 254 Hz).
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LC-MS (ESI+): Expected [M+H]⁺ peak at m/z 243.1.
Pharmacological Utility and SAR
In medicinal chemistry, this specific propiophenone acts as a foundational building block. Related compounds (like tolperisone) function by inhibiting voltage-gated sodium channels, leading to muscle relaxation. The specific substitutions on this molecule are non-arbitrary:
Figure 2: SAR and pharmacological pathway of fluorinated propiophenone derivatives.
The 4'-fluoro group prevents rapid phase I metabolism (specifically para-hydroxylation by CYP450 enzymes), thereby extending the biological half-life. Concurrently, the 3-methylphenyl moiety provides the exact steric bulk required to lodge into the hydrophobic binding pockets of sodium channels.
References
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Title : Acetophenone Derivatives and Chalcone Synthesis Source : Science.gov URL :[Link]
